4'-Hydroxyphenylcarvedilol-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

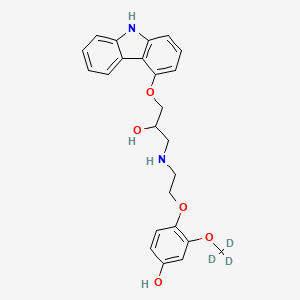

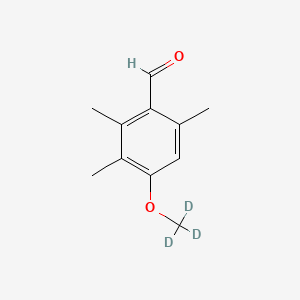

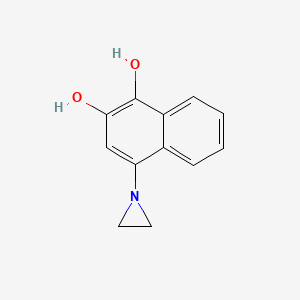

4’-Hydroxyphenylcarvedilol-d3 is a labeled metabolite of Carvedilol . Carvedilol is a multiple-action, neurohormonal antagonist that is used in the treatment of hypertension . The molecular formula of 4’-Hydroxyphenylcarvedilol-d3 is C24H23D3N2O5 and its molecular weight is 425.49 .

Molecular Structure Analysis

The molecular structure of 4’-Hydroxyphenylcarvedilol-d3 is characterized by its molecular formula C24H23D3N2O5 . The structural similarity of this compound with other drugs can be used for drug-drug interaction analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Hydroxyphenylcarvedilol-d3 include its molecular formula C24H23D3N2O5 and molecular weight 425.49 . More specific properties such as solubility, stability, and purity are not detailed in the search results.Applications De Recherche Scientifique

Analysis of Hydroxylated Vitamin D Metabolites : A study by Higashi, Yamauchi, and Shimada (2003) explored the use of derivatization reagents in the analysis of 25-hydroxyvitamin D3 [25(OH)D3] using liquid chromatography/electron capture atmospheric pressure chemical ionization-mass spectrometry (LC/ECAPCI-MS). This methodology could potentially be applied to the analysis of similar hydroxylated compounds like 4'-Hydroxyphenylcarvedilol-d3 (Higashi, Yamauchi, & Shimada, 2003).

Internal Standards in Mass Spectrometry : Sjöquist, Lindström, and Anggard (1975) used a deuterium-labelled internal standard in the mass fragmentographic determination of hydroxylated metabolites. This approach highlights the potential use of deuterium-labelled compounds like 4'-Hydroxyphenylcarvedilol-d3 as internal standards in analytical chemistry (Sjöquist, Lindström, & Anggard, 1975).

Sensitivity and Specificity in Vitamin D Assays : Ogawa et al. (2013) developed a novel Cookson-type reagent to enhance sensitivity and specificity in the LC/ESI-MS/MS assay of vitamin D metabolites. This research could be relevant for developing similar methodologies for the analysis of 4'-Hydroxyphenylcarvedilol-d3 and its metabolites (Ogawa et al., 2013).

Pharmacokinetics of Carvedilol and its Metabolites : A study by Nardotto et al. (2017) investigated the pharmacokinetics of carvedilol enantiomers and their metabolites, including hydroxyphenylcarvedilol, in patients with type-2 diabetes. This research may provide insights into the metabolic pathways and pharmacokinetics of 4'-Hydroxyphenylcarvedilol-d3 (Nardotto, Lanchote, Coelho, & Della Pasqua, 2017).

LC-MS/MS Assay for Carvedilol Metabolites : Furlong et al. (2012) developed an LC-MS/MS assay for the quantification of carvedilol and its 4'-hydroxyphenyl metabolite in human plasma. This methodology could be adapted for the analysis of 4'-Hydroxyphenylcarvedilol-d3 (Furlong, He, Mylott, Zhao, Mariannino, Shen, & Stouffer, 2012).

Orientations Futures

While specific future directions for 4’-Hydroxyphenylcarvedilol-d3 are not mentioned in the search results, the field of controlled drug delivery systems is evolving rapidly . This includes the development of nano-drug delivery, smart and stimuli-responsive delivery using intelligent biomaterials . These advancements could potentially impact the future use and study of compounds like 4’-Hydroxyphenylcarvedilol-d3.

Propriétés

IUPAC Name |

4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-(trideuteriomethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJHEORDHXCJNB-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662021 |

Source

|

| Record name | 4-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-[(~2~H_3_)methyloxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxyphenylcarvedilol-d3 | |

CAS RN |

1189675-28-2 |

Source

|

| Record name | 4-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-[(~2~H_3_)methyloxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/no-structure.png)

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B562801.png)

![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)